N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-2-(naphthalen-1-yl)acetamide
Overview
Description
N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-2-(naphthalen-1-yl)acetamide is a complex organic compound that features a combination of furan, pyrazole, and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethyl pyrazole intermediate. This can be achieved by reacting furan-2-carbaldehyde with hydrazine hydrate to form furan-2-ylmethyl hydrazine, which is then cyclized with an appropriate diketone to yield the pyrazole ring.
The next step involves the acylation of the pyrazole intermediate with naphthalene-1-yl acetic acid or its derivatives under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-2-(naphthalen-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structural features.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The furan and pyrazole rings can interact with biological macromolecules through hydrogen bonding and π-π stacking interactions, leading to modulation of biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-2-(phenyl)acetamide
- N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-2-(benzyl)acetamide
Uniqueness
N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-2-(naphthalen-1-yl)acetamide is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties compared to its phenyl or benzyl analogs. This uniqueness can lead to different biological activities and applications in various fields.
Properties
IUPAC Name |
N-[2-(furan-2-ylmethyl)pyrazol-3-yl]-2-naphthalen-1-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-20(13-16-7-3-6-15-5-1-2-9-18(15)16)22-19-10-11-21-23(19)14-17-8-4-12-25-17/h1-12H,13-14H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBMDKZADCSYIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC=NN3CC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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